Scalable High-Yield Synthesis
The synthesis of 1,3,5-trimethyl-1H-pyrazol-4-ol from its benzoate ester precursor proceeds with a high, reproducible yield, making it a viable and cost-effective building block for scale-up. A reported procedure details the hydrolysis of 1,3,5-trimethyl-1H-pyrazol-4-yl benzoate using sodium hydroxide in ethanol at ambient temperature, affording the target compound with a 78% isolated yield . This robust, high-yielding protocol is a critical differentiator for procurement decisions, especially when compared to multi-step or lower-yielding syntheses of other substituted pyrazol-4-ols [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 78% yield |
| Comparator Or Baseline | 1,3,5-trimethyl-1H-pyrazol-4-yl benzoate (precursor) |
| Quantified Difference | 78% conversion to product |
| Conditions | Hydrolysis with 3M NaOH in ethanol, 2 hours, ambient temperature, from 80 g scale |
Why This Matters
A high and reproducible yield on a significant scale directly translates to lower cost of goods for downstream research and development, making this compound a more economically attractive starting material than analogs with less efficient syntheses.
- [1] Array BioPharma Inc. (2009). US08853409B2. View Source
